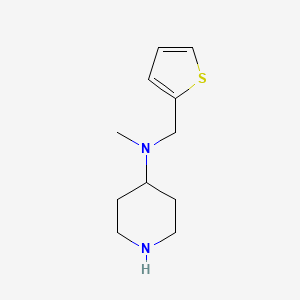
N-Methyl-N-(2-thienylmethyl)-4-piperidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-(2-thienylmethyl)-4-piperidinamine is an organic compound with the molecular formula C12H20N2S It is a heterocyclic compound that contains a piperidine ring substituted with a thienylmethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(2-thienylmethyl)-4-piperidinamine typically involves the reaction of N-methyl-4-piperidone with 2-thienylmethylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction conditions often include a solvent like methanol or ethanol and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reductive amination reaction but may use more efficient and cost-effective reducing agents and solvents. Additionally, continuous flow reactors may be employed to enhance the reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(2-thienylmethyl)-4-piperidinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce any functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced functional groups (e.g., alcohols)
Substitution: Substituted thienylmethyl derivatives
Scientific Research Applications
N-Methyl-N-(2-thienylmethyl)-4-piperidinamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and as a building block for various industrial applications
Mechanism of Action
The mechanism of action of N-Methyl-N-(2-thienylmethyl)-4-piperidinamine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, leading to changes in neuronal signaling and potential therapeutic effects in neurological disorders .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N-(2-thienylmethyl)amine
- N-Methyl-N-(2-thienylmethyl)thieno[2,3-d]pyrimidin-4-amine
- N-(2-thienylmethyl)-4-piperidinamine
Uniqueness
N-Methyl-N-(2-thienylmethyl)-4-piperidinamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique pharmacological activities .
Properties
CAS No. |
933702-82-0 |
|---|---|
Molecular Formula |
C11H18N2S |
Molecular Weight |
210.34 g/mol |
IUPAC Name |
N-methyl-N-(thiophen-2-ylmethyl)piperidin-4-amine |
InChI |
InChI=1S/C11H18N2S/c1-13(9-11-3-2-8-14-11)10-4-6-12-7-5-10/h2-3,8,10,12H,4-7,9H2,1H3 |
InChI Key |
GRAUNOJXLUVDEA-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CS1)C2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















